molecular formula C12H15N3O2 B13045625 2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one

2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one

Cat. No.: B13045625
M. Wt: 233.27 g/mol
InChI Key: PDYAYZIKINLYTM-UHFFFAOYSA-N
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Description

2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines elements of benzofuran and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the pyrimidine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: A simpler pyrimidine derivative with similar chemical properties.

    4-(Dimethylamino)pyridine: A pyridine derivative used as a catalyst in organic synthesis.

    2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester: A compound with a similar structural motif but different functional groups.

Uniqueness

2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one is unique due to its combination of benzofuran and pyrimidine structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅N₃O₂
  • Molecular Weight : 233.27 g/mol
  • CAS Number : 2102409-88-9

Synthesis

The synthesis of 2-amino derivatives often involves multi-step reactions including cyclization and functional group modifications. The compound can be synthesized through various methods, often utilizing starting materials such as substituted pyrimidines and benzofuro derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzofuro-pyrimidine framework. For instance, a study demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibited significant cytotoxic effects against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 27.6 μM to 43 μM . Although specific data on this compound is limited, its structural similarity suggests potential activity against tumor cells.

While detailed mechanisms for this specific compound are not extensively documented, similar compounds have shown to interact with various cellular pathways involved in cancer progression. These include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Study 1: Cytotoxicity Evaluation

A recent investigation evaluated a series of pyrimidine derivatives for their cytotoxic effects. The study found that compounds structurally similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective anticancer therapies.

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds revealed that modifications in the benzofuro and pyrimidine rings significantly influenced biological activity. For example, substituents at specific positions on the ring system enhanced potency against certain cancer cell lines . This indicates that further optimization of 2-amino-8,8-dimethyl derivatives could yield more potent anticancer agents.

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberIC50 (μM)Target Cell Line
Compound A2102409-88-927.6MDA-MB-231
Compound B2102411-44-743Non-small cell lung cancer
Compound C2102412-24-629.3Various tumor lines

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-amino-8,8-dimethyl-3,6,7,9-tetrahydro-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C12H15N3O2/c1-12(2)4-3-7-6(5-12)8-9(17-7)10(16)15-11(13)14-8/h3-5H2,1-2H3,(H3,13,14,15,16)

InChI Key

PDYAYZIKINLYTM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)C3=C(O2)C(=O)NC(=N3)N)C

Origin of Product

United States

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